4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride”, also known as DFPEP, is a piperidine derivative. It has a molecular weight of 261.74 and its IUPAC name is 4-(2,4-difluorophenethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride” is1S/C13H17F2N.ClH/c14-12-4-3-11(13(15)9-12)2-1-10-5-7-16-8-6-10;/h3-4,9-10,16H,1-2,5-8H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis Processes
- Research on Synthesis Techniques : Zheng Rui (2010) outlined a synthesis process for a related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. The process achieved a 62.4% yield and the compound's structure was confirmed with 1H NMR (Zheng Rui, 2010).
Chemical Properties and Interactions
Exploring Cytotoxicity and Anticancer Properties : A study by Dimmock et al. (1998) synthesized a series of compounds, including 4-aryl-3-arylketo-1-ethyl-4-piperidinol hydrochlorides, which demonstrated significant cytotoxicity toward various cells and potential as anticancer agents (Dimmock et al., 1998).
Antimicrobial Activity Assessment : Ovonramwen et al. (2019) conducted a study on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, revealing its moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).
Potential Therapeutic Applications
Analgesic and Local Anaesthetic Properties : Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and found that specific compounds exhibited notable analgesic and local anaesthetic activity (Rameshkumar et al., 2003).
Neuropharmacological Studies : Thurkauf et al. (1988) synthesized etoxadrol, a potent phencyclidine-like agonist, and studied its binding to the phencyclidine site, contributing to neuropharmacological research (Thurkauf et al., 1988).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[2-(2,4-difluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTCTYVECQVWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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